molecular formula C10H15NO B13273811 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

Cat. No.: B13273811
M. Wt: 165.23 g/mol
InChI Key: BCNKGQULZINKHC-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol is a chemical compound featuring a pyrrole subunit linked to a cyclohexanol ring, forming a versatile scaffold for medicinal chemistry and drug discovery research. The pyrrole ring is a prominent heterocycle in pharmaceuticals and natural products, known for its role as a key pharmacophore . Compounds with pyrrole motifs are frequently explored in discovery programs for their potential bioactivity; for instance, structurally related pyrrolopyrimidine compounds have been investigated for their ability to disrupt the perinucleolar compartment (PNC), a subnuclear structure associated with metastatic cancer cells . Similarly, other pyrrole derivatives have been developed as inhibitors of biological targets such as Glycogen Synthase Kinase-3 (GSK-3) . Researchers may utilize this compound as a synthetic intermediate or as a core structure for building novel compound libraries aimed at probing biological mechanisms or identifying new therapeutic agents. The stereochemistry of the cyclohexanol ring can be a critical factor for biological interaction, and researchers should consider this during experimental design. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H15NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h3,5,7-8,10-12H,1-2,4,6H2

InChI Key

BCNKGQULZINKHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CN2)O

Origin of Product

United States

Strategic Synthesis Methodologies for 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol

Retrosynthetic Analysis of 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comias.ac.in For this compound, the primary disconnections involve breaking the molecule down into its constituent pyrrole (B145914) and cyclohexanol (B46403) rings.

A key disconnection is the carbon-carbon bond between the pyrrole ring and the cyclohexanol ring. This suggests a synthetic strategy where a pre-formed pyrrole derivative is coupled with a cyclohexanone (B45756) or a related electrophile, followed by reduction of the ketone. Alternatively, a cyclohexyl-substituted precursor could be used to construct the pyrrole ring.

Further disconnection of the pyrrole ring itself points towards classical and modern pyrrole syntheses. Similarly, the cyclohexanol ring can be disconnected to reveal simpler starting materials, with a focus on methods that allow for the introduction of a substituent at the 2-position.

Classical and Modern Synthetic Approaches to the Pyrrole Moiety

The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years.

Paal-Knorr Condensation and its Variants for Pyrrole Core Assembly

The Paal-Knorr synthesis is a widely used and versatile method for preparing substituted pyrroles. wikipedia.orgorganic-chemistry.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org A variety of conditions can be employed, and the reaction is tolerant of a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.org For the synthesis of an N-unsubstituted pyrrole, as in the target molecule, ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can be used. wikipedia.org

ReactantsConditionsProduct
1,4-Diketone, Primary AmineNeutral or weakly acidicSubstituted Pyrrole
2,5-Dimethoxytetrahydrofuran, Amine/SulfonamideIron(III) chloride, WaterN-Substituted Pyrrole. organic-chemistry.org

This table summarizes the general reactants and products in the Paal-Knorr pyrrole synthesis.

Multi-Component Reactions for Pyrrole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrroles by combining three or more reactants in a single step. orientjchem.orgorientjchem.orgrsc.orgrsc.org This approach is valued for its operational simplicity and reduced environmental impact. orientjchem.org

Several MCRs have been developed for pyrrole synthesis. For instance, a one-pot, four-component reaction involving an amine, an aldehyde, a diketone, and a nitroalkane can yield highly substituted pyrroles. orientjchem.org Another example is a three-component reaction using nitro compounds, phenacyl bromide derivatives, and dialkyl acetylenedicarboxylates, catalyzed by indium metal. orientjchem.org These methods provide access to a diverse range of pyrrole derivatives. rsc.orgrsc.orgrsc.orgcapes.gov.br

Reaction TypeReactantsCatalyst/Conditions
Four-componentAmine, Aldehyde, Diketone, NitroalkaneGluconic acid in aqueous solution. orientjchem.org
Three-componentNitro compounds, Phenacyl bromide, Dialkyl acetylenedicarboxylateIndium powder, aq. HCl. orientjchem.org

This table highlights examples of multi-component reactions for pyrrole synthesis.

Intramolecular Cyclocondensation Strategies

Intramolecular cyclocondensation provides a powerful route to the pyrrole ring by forming the heterocyclic system from a linear precursor. A notable example is the tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org This method allows for the synthesis of tetrasubstituted NH-pyrroles from gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org

Another strategy involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to 2,4-disubstituted pyrroles. nih.gov The construction of pyrroles can also be achieved through the intramolecular cyclization of vinylidenecyclopropanes. nih.gov

Catalytic Approaches to Pyrrole Ring Synthesis

Catalytic methods have emerged as a sustainable and efficient way to synthesize pyrroles. A catalytic version of the Knorr pyrrole synthesis utilizes a manganese (Mn) catalyst for the dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters, producing pyrroles with high yields. organic-chemistry.org

Palladium-catalyzed reactions are also prominent in pyrrole synthesis. For example, the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes can be achieved using a palladium catalyst. oup.com Furthermore, ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through dehydrogenative alcohol functionalization reactions. organic-chemistry.org

Catalyst SystemReactantsKey Features
Manganese (Mn) catalyst1,2- or 1,3-Amino alcohols, Keto estersDehydrogenative coupling, forms H2 as byproduct. organic-chemistry.org
Palladium (Pd) catalystγ,δ-Unsaturated ketone O-pentafluorobenzoyloximesCyclization via alkylideneaminopalladium(II) intermediates. oup.com
Ruthenium (Ru) pincer catalystSecondary alcohols, Amino alcoholsDehydrogenative coupling. organic-chemistry.org

This table showcases various catalytic systems for the synthesis of pyrroles.

Synthesis of the Cyclohexanol Scaffold

The synthesis of the cyclohexanol portion of the target molecule, specifically with a substituent at the 2-position, can be approached in several ways. One common method is the reduction of a corresponding 2-substituted cyclohexanone. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Alternatively, the functionalization of cyclohexene (B86901) or cyclohexene oxide can provide access to 2-substituted cyclohexanols. For instance, the epoxidation of cyclohexene followed by ring-opening with a suitable nucleophile can introduce a substituent at the 2-position, with the hydroxyl group at the 1-position.

Another approach involves the cyclocondensation of pyrrolediones with cyclic ketazinones, which can lead to spirocyclic scaffolds containing a hydroindole moiety, demonstrating a method to link the two ring systems. nih.gov

Cyclohexanone Precursor Routes

The initial formation of a 2-substituted cyclohexanone is a critical step. Various methods exist for synthesizing substituted cyclohexanones, which can be adapted for the pyrrole-substituted variant. One such method involves the Michael addition of a nucleophile to an enone. For instance, a cascade inter-intramolecular double Michael reaction can be employed to create highly functionalized cyclohexanones. beilstein-journals.org In the context of our target precursor, this could involve the reaction of a pyrrole-containing Michael donor with a suitable acceptor.

Another versatile approach is the intramolecular cyclization of acyl radicals. This method allows for the formation of five- and six-membered cyclic ketones from acyclic precursors containing a double bond. organic-chemistry.org Furthermore, the synthesis of cyclohexanones can be achieved through cationic cyclization of alkynol or enyne derivatives, a strategy that has proven effective for various terpene-derived polyenynes. organic-chemistry.org These established routes provide a robust foundation for the synthesis of the 2-(1H-pyrrol-2-yl)cyclohexan-1-one intermediate, which is pivotal for accessing the final alcohol product.

Stereoselective Reduction Methods for Cyclohexanols

Once the 2-(1H-pyrrol-2-yl)cyclohexan-1-one precursor is obtained, the subsequent reduction of the ketone to an alcohol must be performed with high stereoselectivity to control the relative orientation of the pyrrole and hydroxyl groups. Both chemical and biological methods are available for this transformation.

Biocatalysis offers a green and highly selective option. For example, the yeast Saccharomyces cerevisiae has been successfully used for the stereoselective reduction of 2-substituted cyclohexanones, yielding products with high enantiomeric purity. nih.gov This method often results in the formation of specific stereoisomers due to the enzyme's chiral environment.

Chemical methods, particularly asymmetric transfer hydrogenation (ATH), provide excellent control over stereochemistry. Bifunctional ruthenium catalysts are widely used for the ATH of cyclic ketones, enabling the enantioselective preparation of chiral cyclohexanols. mdpi.com The choice of catalyst and reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer. The kinetic profiles of transfer hydrogenation can be influenced by the choice of alkali-metal-based catalysts, such as lithium, sodium, or potassium isopropoxide, which can affect reaction rates and selectivity. researchgate.net

Table 1: Comparison of Stereoselective Reduction Methods for 2-(1H-pyrrol-2-yl)cyclohexan-1-one
MethodCatalyst/ReagentTypical SelectivityAdvantagesDisadvantages
Biocatalytic ReductionSaccharomyces cerevisiaeHigh enantioselectivity (>99% ee reported for analogs) nih.govMild conditions, environmentally friendly, high stereoselectivitySubstrate specificity, potentially slower reaction times
Asymmetric Transfer Hydrogenation (ATH)Ruthenium(II) complexesHigh diastereo- and enantioselectivity mdpi.comHigh efficiency, tunable selectivity through ligand modificationRequires precious metal catalyst, optimization of conditions needed
Alkali-Metal-Catalyzed Transfer HydrogenationNaOiPr, KOiPrVariable, dependent on substrate and metal researchgate.netUses inexpensive metal catalystsOften lower stereoselectivity compared to transition metal catalysts

Formation of the Carbon-Carbon Bond between Pyrrole and Cyclohexanol Moieties

An alternative synthetic strategy involves forming the carbon-carbon bond between the pre-existing pyrrole and cyclohexanol rings, or their respective precursors. This can be achieved through modern cross-coupling reactions or classical nucleophilic addition/substitution approaches.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between sp²- and sp³-hybridized carbon atoms. wikipedia.orgyoutube.com Reactions such as the Suzuki, Stille, or Negishi couplings could be adapted to connect a pyrrole derivative with a cyclohexyl partner. sigmaaldrich.comlibretexts.org

For example, a Suzuki coupling could involve the reaction of a 2-halocyclohexanol derivative (or a protected version) with a pyrroleboronic acid in the presence of a palladium catalyst and a base. The general mechanism for such reactions involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetallation with the organoboron compound, and finally reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligands, solvent, and base is critical for achieving high yields and preventing side reactions. sigmaaldrich.com

Table 2: Potential Cross-Coupling Strategies for Synthesis
Coupling ReactionPyrrole ReagentCyclohexane (B81311) ReagentKey Features
Suzuki CouplingPyrrole-2-boronic acid2-Bromocyclohexan-1-olMild conditions, high functional group tolerance
Stille Coupling2-(Tributylstannyl)pyrrole2-Iodocyclohexan-1-olTolerant of many functional groups, but tin reagents are toxic libretexts.org
Negishi Coupling2-Pyrrolylzinc chloride2-Bromocyclohexan-1-olHigh reactivity, but organozinc reagents are moisture sensitive

Nucleophilic Addition/Substitution Approaches

Nucleophilic addition provides a more direct route to the target molecule. In this approach, a nucleophilic form of pyrrole attacks an electrophilic cyclohexyl precursor, such as cyclohexene oxide. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base like butyllithium (B86547) or a Grignard reagent to form a highly nucleophilic pyrrolide anion. wikipedia.org

This pyrrolide anion can then participate in the nucleophilic ring-opening of cyclohexene oxide. The attack typically occurs at one of the epoxide carbons in an SN2 fashion, leading to the formation of a C-C bond and an alkoxide intermediate. youtube.comyoutube.com An aqueous workup then protonates the alkoxide to yield the final this compound product. This reaction generally results in an anti-addition, meaning the pyrrole and hydroxyl groups will be on opposite faces of the cyclohexane ring (trans diastereomer). youtube.com The regioselectivity of the attack on unsymmetrical epoxides is directed to the less sterically hindered carbon atom. youtube.com

Diastereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount in modern organic synthesis. For this compound, which has two stereocenters, this involves controlling both the relative (diastereo) and absolute (enantio) configuration.

Diastereoselective synthesis can be achieved during the reduction of the 2-(1H-pyrrol-2-yl)cyclohexan-1-one precursor. The choice of reducing agent can influence whether the cis or trans isomer is formed preferentially. Bulky reducing agents tend to attack from the less hindered face of the ketone, leading to a specific diastereomer. As mentioned, the nucleophilic opening of cyclohexene oxide with a pyrrolide anion is inherently diastereoselective, yielding the trans product. youtube.com

Enantioselective synthesis requires the use of chiral reagents or catalysts. Asymmetric hydrogenation or transfer hydrogenation of the precursor ketone using chiral ruthenium(II) or other transition metal complexes can provide access to specific enantiomers of the final product with high enantiomeric excess (ee). mdpi.comnih.govrsc.org Alternatively, an enantioselective nucleophilic addition could be developed using a chiral ligand to control the facial selectivity of the pyrrolide attack on the epoxide.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route depends on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction time. organic-chemistry.orgwikipedia.org For the synthesis of this compound, several parameters are critical.

In the nucleophilic addition route, the choice of base and solvent is crucial. The base must be strong enough to deprotonate pyrrole effectively, while the solvent can influence the reactivity of the resulting nucleophile. wikipedia.org Polar aprotic solvents like DMF or DMSO might be suitable. For cross-coupling reactions, the selection of the palladium catalyst, its corresponding ligand, the base, and the reaction temperature are all interconnected variables that must be fine-tuned for optimal performance. sigmaaldrich.com

For example, in the synthesis of pyrrole derivatives, the choice between an acid or base catalyst can dramatically impact the yield. researchgate.net Similarly, the basicity of the medium can lead to undesired isomerization, as seen in the N-alkylation of pyrrole-terpyridine, where a strong base caused isomerization of a propargyl group. mdpi.com This highlights the need for careful selection of reaction conditions to ensure the desired product is formed.

Table 3: Hypothetical Optimization of the Nucleophilic Addition of Pyrrole to Cyclohexene Oxide
EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1n-BuLiTHF0 to 2565>95:5
2NaHDMF2572>95:5
3KOt-BuTHF254590:10
4NaHDioxane5075>95:5

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and conformational analysis of 2-(1H-pyrrol-2-yl)cyclohexan-1-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecule's atomic arrangement and spatial orientation can be achieved.

High-Resolution 1H and 13C NMR for Carbon and Proton Environments

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in identifying the distinct proton and carbon environments within the this compound molecule.

The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of each proton. The pyrrole (B145914) ring protons typically appear in the aromatic region, while the cyclohexanol (B46403) ring protons and the hydroxyl proton resonate in the aliphatic region. The specific chemical shifts are influenced by the electronic environment and the presence of neighboring functional groups.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of each unique carbon atom. The carbons of the pyrrole ring exhibit characteristic shifts in the downfield region due to their aromaticity. The carbon atom attached to the hydroxyl group (C1) in the cyclohexanol ring is typically observed at a specific downfield shift, while the other cyclohexanol carbons appear at higher field strengths.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrole NH~8.0-9.0 (broad)-
Pyrrole CH~6.0-7.0~105-130
Cyclohexanol CH-OH~3.5-4.5~65-75
Cyclohexanol CH₂~1.2-2.0~20-40
Hydroxyl OHVariable (broad)-

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key expected IR absorption bands include:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. The broadness of this peak is indicative of hydrogen bonding.

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring.

C-H stretch (sp²): Absorptions above 3000 cm⁻¹ are typically associated with the C-H stretching of the aromatic pyrrole ring.

C-H stretch (sp³): Absorptions below 3000 cm⁻¹ arise from the C-H stretching of the saturated cyclohexanol ring.

C=C stretch: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring usually appear in the 1500-1650 cm⁻¹ region.

C-O stretch: A distinct absorption in the 1000-1260 cm⁻¹ range is indicative of the C-O stretching vibration of the alcohol group.

The position and shape of the O-H and N-H stretching bands can provide valuable information about intermolecular and intramolecular hydrogen bonding interactions, which can influence the conformation of the molecule in the solid state or in concentrated solutions.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (-OH)Stretching (H-bonded)3200-3600 (broad, strong)
Pyrrole (N-H)Stretching3300-3500 (sharp to medium)
Pyrrole (C-H)Stretching> 3000
Cyclohexane (B81311) (C-H)Stretching< 3000
Pyrrole (C=C)Stretching1500-1650
Alcohol (C-O)Stretching1000-1260

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. Expected fragmentation pathways for this compound could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the pyrrole and cyclohexanol rings.

Fragmentation of the cyclohexanol ring, such as through a retro-Diels-Alder reaction if unsaturation is present, or loss of small alkyl fragments.

Fragmentation of the pyrrole ring.

Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₅NO)

Species m/z (Mass-to-charge ratio) Description
[M]⁺165.12Molecular Ion
[M-H₂O]⁺147.11Loss of water
[C₄H₄N]⁺66.03Pyrrole fragment
[C₆H₁₁O]⁺99.08Cyclohexanol fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The pyrrole ring, being an aromatic system, is the primary chromophore in this molecule. It is expected to exhibit characteristic π → π* transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution on the pyrrole ring. The cyclohexanol moiety itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

The UV-Vis spectrum can be used to assess the extent of conjugation in the molecule. While the pyrrole ring is conjugated, it is not directly conjugated with another chromophore in this compound. The spectrum would therefore be expected to be similar to that of a simple alkyl-substituted pyrrole.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique requires a single crystal of the compound.

By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine:

The exact bond lengths and bond angles of all atoms in the molecule.

The precise conformation of the cyclohexanol ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the pyrrol-2-yl and hydroxyl substituents on the cyclohexanol ring (cis or trans).

The orientation of the pyrrole ring relative to the cyclohexanol ring.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

X-ray crystallographic data provides an unambiguous and highly detailed picture of the molecule's solid-state structure, which can then be correlated with the findings from spectroscopic methods. While specific crystallographic data for this compound was not found, studies on related pyrrole-substituted compounds have utilized this technique for structural characterization. rsc.org

Computational and Theoretical Investigations of 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors.researchgate.netnih.gov

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol, DFT calculations, often using hybrid functionals like B3LYP, provide a detailed picture of its electronic landscape and reactivity patterns. researchgate.netnih.gov These calculations are essential for understanding reaction mechanisms and designing new chemical entities. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis.aimspress.comsemanticscholar.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.orgirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed across the sigma-antibonding orbitals of the cyclohexanol (B46403) moiety. The energy gap provides insights into the charge transfer interactions that can occur within the molecule. aimspress.com

Illustrative HOMO-LUMO Data for this compound

This table presents hypothetical but plausible values for illustrative purposes, as specific experimental or computational results for this exact compound are not available in the provided search results.

Molecular Orbital Energy (eV) Description
LUMO -0.8 to -0.2 Primarily localized on the σ* orbitals of the cyclohexanol ring
HOMO -5.5 to -5.0 Concentrated on the π system of the pyrrole ring

| Energy Gap (ΔE) | 4.2 to 5.3 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites.irjweb.comirjweb.com

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MESP maps different potential values onto the electron density surface, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MESP would likely show a region of high electron density (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons. The hydrogen atom of the hydroxyl group and the N-H proton of the pyrrole ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Studies.researchgate.netsapub.org

The conformational flexibility of this compound is primarily determined by the cyclohexane (B81311) ring and the rotation around the single bond connecting it to the pyrrole ring. Cyclohexane derivatives exist in various conformations, with the chair form being the most stable. sapub.org

A conformational analysis would investigate the relative energies of different chair conformations (with substituents in axial or equatorial positions) and the rotational barriers around the C-C bond linking the two ring systems. The most stable conformation would feature the bulky pyrrole and hydroxyl groups in equatorial positions to minimize steric hindrance, specifically avoiding 1,3-diaxial interactions. sapub.org Potential energy surface (PES) studies can map these energy changes, identifying the lowest-energy conformers and the transition states that separate them.

Aromaticity Assessment of the Pyrrole Moiety within this compound.wikipedia.org

The pyrrole ring is a classic example of a five-membered aromatic heterocycle. wikipedia.orgjuit.ac.in Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) in a cyclic, planar system, satisfying Hückel's rule. wikipedia.org This delocalization results in enhanced stability. The resonance energy of pyrrole is significant, though more modest than that of benzene (B151609). wikipedia.org The attachment of a cyclohexanol group is not expected to significantly disrupt the aromatic character of the pyrrole ring, as it is an alkyl substituent that does not participate directly in the π-system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability.semanticscholar.orgmdpi.com

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its structural dynamics and stability. semanticscholar.org An MD simulation of this compound would model the movements of its atoms over time, revealing the flexibility of the molecule, the stability of its preferred conformations, and its interactions with a solvent environment. mdpi.com Such simulations are particularly useful for understanding how the molecule explores its conformational space and for characterizing the persistence of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the pyrrole nitrogen.

Quantum Chemical Topology (QCT) Analysis for Bonding Characteristics.

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to characterize the nature of chemical bonds. By locating bond critical points (BCPs) in the electron density, QTAIM can differentiate between covalent and closed-shell (e.g., ionic or van der Waals) interactions. For this compound, a QTAIM analysis would provide quantitative details about the covalent bonds within the pyrrole and cyclohexanol rings and could also characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonding, which influences the molecule's preferred conformation.

Reactivity Profiles and Derivatization Strategies for 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol

Reactions of the Pyrrole (B145914) Ring in 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Its reactivity is significantly greater than that of benzene (B151609). onlineorganicchemistrytutor.com The presence of the cyclohexanol (B46403) substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution in pyrroles preferentially occurs at the α-positions (C2 and C5) due to the superior stability of the resulting carbocation intermediate, which can be delocalized over three resonance structures. slideshare.netvedantu.comquora.com Since the C2 position in this compound is already substituted, electrophilic attack is directed primarily to the C5 position. If the C5 position is blocked, substitution may occur at the C3 or C4 positions, though this is less favorable. vedantu.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C5 position. The Vilsmeier reagent, a chloroiminium salt, is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.com The electron-rich nature of the pyrrole ring facilitates this formylation under relatively mild conditions. chemistrysteps.comslideshare.net The reaction proceeds through electrophilic attack by the Vilsmeier reagent, followed by hydrolysis to yield the corresponding pyrrole-5-carbaldehyde derivative. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the pyrrole ring. wikipedia.orgorganic-chemistry.org Due to the high reactivity of pyrrole, strong Lewis acids typically used in Friedel-Crafts reactions with benzene can lead to polymerization. quimicaorganica.org However, milder conditions, such as using acetic anhydride (B1165640) with a less potent catalyst, can achieve acylation, predominantly at the C5 position. sigmaaldrich.com The resulting acylated product is less reactive than the starting material, which helps to prevent polysubstitution. organic-chemistry.orglibretexts.org

Table 1: Electrophilic Aromatic Substitution Reactions of the Pyrrole Ring

ReactionReagentsTypical Product
Vilsmeier-Haack FormylationPOCl₃, DMF, then H₂O2-(5-Formyl-1H-pyrrol-2-yl)cyclohexan-1-ol
Friedel-Crafts AcylationRCOCl, Lewis Acid2-(5-Acyl-1H-pyrrol-2-yl)cyclohexan-1-ol

N-Substitution and Derivatization Reactions.onlineorganicchemistrytutor.comslideshare.net

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an acidic proton, allowing for N-substitution reactions. Deprotonation of the N-H group with a suitable base, such as sodium hydride or potassium hydroxide (B78521), generates a pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. wikipedia.orgorganic-chemistry.org

The choice of the metal cation and solvent can influence whether subsequent alkylation occurs at the nitrogen or a carbon atom. wikipedia.org More ionic bonds (e.g., with Na⁺ or K⁺) in solvating solvents tend to favor N-alkylation. wikipedia.org This method allows for the introduction of a wide variety of substituents onto the pyrrole nitrogen, thereby modifying the compound's steric and electronic properties.

Table 2: N-Substitution of the Pyrrole Ring

Reagent ClassExample ReagentProduct Type
Alkyl HalidesIodomethaneN-Alkylpyrrole
Acyl ChloridesAcetyl chlorideN-Acylpyrrole
Sulfonyl ChloridesTosyl chlorideN-Sulfonylpyrrole

Halogenation and Metalation Reactions.libretexts.org

Halogenation: The high electron density of the pyrrole ring makes it reactive towards halogens like bromine (Br₂), chlorine (Cl₂), and iodine (I₂). wikipedia.org Direct halogenation can lead to polyhalogenated products due to the activating nature of the ring. quimicaorganica.org To achieve monohalogenation, milder halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often employed. quimicaorganica.orgwikipedia.org Given the substitution at C2, halogenation is expected to occur at the C5 position.

Metalation: Metalation of the pyrrole ring can be achieved by deprotonation using strong bases like organolithium reagents. In N-substituted pyrroles, metalation is more straightforward at the carbon positions. wikipedia.org For this compound, direct metalation would likely occur at the C5 position. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a range of functional groups.

Reactions of the Cyclohexanol Moiety in this compound

The cyclohexanol portion of the molecule contains a secondary alcohol, which is a key site for various chemical transformations.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to a ketone. chemguide.co.ukkhanacademy.org A variety of oxidizing agents can be used for this transformation. Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), generated from sodium or potassium dichromate and sulfuric acid, or pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemguide.co.uk PCC is a milder reagent that is particularly useful for oxidizing secondary alcohols to ketones without further reaction. libretexts.org More modern and less toxic reagents like Dess-Martin periodinane are also effective for this conversion. openstax.org The product of this oxidation is 2-(1H-pyrrol-2-yl)cyclohexan-1-one.

Table 3: Oxidation of the Cyclohexanol Moiety

Oxidizing AgentProduct
Chromic Acid (H₂CrO₄)2-(1H-Pyrrol-2-yl)cyclohexan-1-one
Pyridinium Chlorochromate (PCC)2-(1H-Pyrrol-2-yl)cyclohexan-1-one
Dess-Martin Periodinane2-(1H-Pyrrol-2-yl)cyclohexan-1-one

Dehydration and Elimination Reactions

The hydroxyl group of the cyclohexanol ring can be eliminated through a dehydration reaction to form an alkene. This reaction is typically carried out under acidic conditions with heat. The protonation of the hydroxyl group turns it into a good leaving group (water). A subsequent deprotonation of an adjacent carbon atom leads to the formation of a double bond. Depending on which adjacent proton is removed, a mixture of alkene isomers can be formed, namely 1-(1H-pyrrol-2-yl)cyclohex-1-ene and 3-(1H-pyrrol-2-yl)cyclohex-1-ene. The regioselectivity of the elimination can be influenced by the reaction conditions.

Esterification and Etherification of the Alcohol Functionality

The hydroxyl group of this compound is a key functional handle for derivatization through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's polarity, steric bulk, and potential for further chemical engagement.

Esterification:

The conversion of the alcohol to an ester can be achieved through various established methods. A common approach involves the reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst.

For instance, classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, can be employed. organic-chemistry.org The equilibrium of this reaction is typically driven towards the ester product by removing water, for example, through azeotropic distillation. organic-chemistry.org

A milder and often more efficient method is the use of an acyl chloride or anhydride with a base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. For example, the acylation of a similar trans-2-substituted cyclohexanol with 2-chloropropanoyl chloride has been studied, demonstrating the feasibility of this type of transformation. researchgate.net The choice of reagents and conditions can be tailored to be compatible with the pyrrole ring, which can be sensitive to strongly acidic or oxidizing conditions.

The table below summarizes representative esterification reactions applicable to the this compound scaffold, based on established methods for similar alcohols.

Reaction Reagents Catalyst/Base Product Reference
Fischer EsterificationAcetic acidH₂SO₄2-(1H-Pyrrol-2-yl)cyclohexyl acetate (B1210297) organic-chemistry.org
Acylation with Acyl ChlorideAcetyl chloridePyridine2-(1H-Pyrrol-2-yl)cyclohexyl acetate researchgate.net
Acylation with AnhydrideAcetic anhydrideDMAP (4-Dimethylaminopyridine)2-(1H-Pyrrol-2-yl)cyclohexyl acetate rug.nl
Steglich EsterificationCarboxylic acidDCC (Dicyclohexylcarbodiimide), DMAPCorresponding Ester rug.nl

Etherification:

Etherification of the alcohol functionality introduces an ether linkage, which can significantly alter the compound's properties. The Williamson ether synthesis is a classic and versatile method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide of this compound. The resulting nucleophilic alkoxide can then be reacted with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. Care must be taken in selecting the base and reaction conditions to avoid side reactions, such as elimination, particularly with secondary alcohols.

Alternative etherification strategies might include reactions with other electrophiles under basic or acidic conditions, depending on the desired ether and the stability of the pyrrole moiety. For example, propargyl ethers of similar heterocyclic alcohols have been synthesized, suggesting the feasibility of introducing alkyne functionalities. nih.gov

The following table outlines potential etherification reactions for this compound.

Reaction Reagents Base Product Reference
Williamson Ether SynthesisMethyl iodideSodium hydride1-Methoxy-2-(1H-pyrrol-2-yl)cyclohexane nih.gov
Williamson Ether SynthesisBenzyl bromideSodium hydride1-(Benzyloxy)-2-(1H-pyrrol-2-yl)cyclohexane nih.gov
PropargylationPropargyl bromideSodium hydride1-(Prop-2-yn-1-yloxy)-2-(1H-pyrrol-2-yl)cyclohexane nih.gov

Cyclization and Rearrangement Reactions Involving this compound Scaffolds

The bifunctional nature of the this compound scaffold, possessing both a nucleophilic pyrrole ring and a reactive alcohol on an adjacent cyclohexane (B81311) ring, makes it a promising precursor for various cyclization and rearrangement reactions to form complex heterocyclic systems. These transformations are often designed to construct fused-ring structures, which are of significant interest in medicinal chemistry and materials science.

Cyclization Reactions:

Intramolecular cyclization reactions can be envisioned to occur between the pyrrole ring and a suitably functionalized cyclohexyl moiety derived from the parent alcohol. For example, activation of the alcohol, perhaps by conversion to a leaving group, could be followed by an intramolecular nucleophilic attack from the pyrrole nitrogen or a carbon atom of the pyrrole ring.

A plausible synthetic route could involve the dehydration of the alcohol to form an alkene, 2-(1H-pyrrol-2-yl)cyclohexene. This intermediate could then undergo an intramolecular Friedel-Crafts-type reaction under acidic conditions, leading to the formation of a new carbon-carbon bond between the pyrrole and cyclohexane rings, resulting in a tricyclic system.

Another strategy involves the oxidation of the alcohol to a ketone, 2-(1H-pyrrol-2-yl)cyclohexanone. This ketone could then be a substrate for various cyclization reactions. For instance, a Fischer indole (B1671886) synthesis-type reaction could be adapted, or the ketone could be used in a Pictet-Spengler-type cyclization if the pyrrole nitrogen were part of a more complex substituent.

The literature provides examples of cyclizations of related pyrrole-containing molecules that support these potential pathways. For instance, N-alkyne-substituted pyrrole esters have been shown to undergo intramolecular cyclization to form pyrrolopyrazinone and pyrrolooxazinone moieties. beilstein-journals.org While the starting material is different, this demonstrates the utility of intramolecular reactions involving the pyrrole ring to build fused systems. Similarly, the synthesis of pyrrolo[1,2-a]indoles from precursors containing both pyrrole and a reactive side chain highlights the potential for such cyclizations. rsc.orgrsc.org

The table below illustrates hypothetical but mechanistically plausible cyclization reactions starting from derivatives of this compound.

Starting Material Derivative Reaction Type Conditions Potential Product Core Structure Reference (Analogous Reactions)
This compoundDehydration followed by Intramolecular Friedel-CraftsAcid catalystTetrahydro-1H-cyclopenta[g]indole researchgate.net
2-(1H-Pyrrol-2-yl)cyclohexanoneIntramolecular Aldol (B89426) CondensationBase or AcidFused bicyclic enone researchgate.net
2-(1H-Pyrrol-2-yl)cyclohexyl methanesulfonateIntramolecular N-AlkylationBasePyrrolo[1,2-a]indolizine derivative rsc.org

Rearrangement Reactions:

The this compound scaffold could also be susceptible to rearrangement reactions, particularly under acidic conditions where a carbocation intermediate can be formed. For example, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclohexane ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product upon quenching.

Furthermore, if the pyrrole ring participates in the stabilization of the carbocation, more complex rearrangements could occur, potentially leading to ring expansion or contraction of the cyclohexane ring. The specific outcome of such rearrangements would be highly dependent on the stereochemistry of the starting alcohol and the reaction conditions.

Stereochemical Implications in Reactivity and Product Formation

The presence of two stereocenters in this compound (at the carbon bearing the hydroxyl group and the carbon bearing the pyrrole ring) means that the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the pyrrole and hydroxyl groups will have a profound impact on the reactivity of the molecule and the stereochemical outcome of its reactions.

Diastereoselectivity in Reactions:

The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In the trans isomer, both the pyrrole and hydroxyl groups can occupy equatorial positions, leading to a relatively stable conformation. In the cis isomer, one group will be axial and the other equatorial. This conformational preference will influence the accessibility of reagents to the reactive sites.

For reactions occurring at the hydroxyl group, such as esterification or etherification, the approach of the electrophile can be sterically hindered by the adjacent pyrrole group, particularly if it is in a cis-axial position. This can lead to different reaction rates for the cis and trans isomers.

In reactions involving the formation of new stereocenters, the existing stereochemistry will direct the stereochemical outcome. For example, in the epoxidation of a cyclohexene (B86901) derived from the dehydration of this compound, the epoxidizing agent will preferentially attack the less hindered face of the double bond, leading to a diastereoselective synthesis of the epoxide. The pyrrole group will act as a stereodirecting group, and the degree of diastereoselectivity will depend on its steric bulk and its relative orientation to the double bond. cureffi.org

A notable phenomenon is the potential for reversal of diastereoselectivity. For instance, in the acylation of trans-2-substituted cyclohexanols, the diastereoselectivity of the reaction can be reversed by the addition of a tertiary amine like pyridine. researchgate.net This suggests that for this compound, the choice of solvent and additives could be used to control which diastereomer of a product is formed.

Influence on Cyclization and Rearrangement:

The stereochemical relationship between the pyrrole and hydroxyl groups is also critical in intramolecular reactions. For a cyclization reaction to occur, the reacting groups must be able to adopt a conformation that allows for orbital overlap. The stereochemistry of the starting material will determine the feasibility of achieving this transition state geometry. For example, an intramolecular SN2 reaction to form a fused ring would require an anti-periplanar arrangement of the nucleophile (from the pyrrole ring) and the leaving group (derived from the alcohol), which may be more readily achieved in one diastereomer than the other.

Similarly, in carbocation-mediated rearrangements, the stereochemistry will dictate which groups are properly aligned for migration. A 1,2-shift, for instance, requires the migrating group to be anti-periplanar to the breaking bond of the leaving group.

The table below summarizes the expected stereochemical influences on various reactions of this compound.

Reaction Type Stereochemical Consideration Expected Outcome Reference (Principle)
Esterification/EtherificationSteric hindrance from the pyrrole groupDifferent reaction rates for cis and trans isomers; potential for diastereoselectivity if the acylating/alkylating agent is chiral. researchgate.netcureffi.org
Epoxidation of derived cyclohexeneFacial selectivity guided by the pyrrole groupFormation of one diastereomeric epoxide in excess. cureffi.org
Intramolecular Cyclization (e.g., SN2)Requirement for specific transition state geometry (e.g., anti-periplanar)One diastereomer may cyclize significantly faster than the other. masterorganicchemistry.com
Carbocation RearrangementAlignment of migrating group with the carbocation p-orbitalThe product distribution will depend on the stereochemistry of the precursor to the carbocation. Current time information in Bangalore, IN.

Advanced Synthetic Applications and Design Strategies Employing 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol Framework

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol as a Versatile Synthetic Building Block

The utility of this compound as a foundational molecule in organic synthesis lies in the distinct reactivity of its component parts. The pyrrole (B145914) ring can engage in electrophilic substitution, N-functionalization, and metal-catalyzed cross-coupling reactions, while the secondary alcohol on the cyclohexane (B81311) ring can be oxidized, substituted, or used as a directing group. This dual functionality makes it a prime candidate for constructing more elaborate molecular architectures.

Construction of Fused Heterocyclic Systems

While direct literature on the cyclization of this compound is limited, its structure is well-suited for the synthesis of fused heterocyclic systems. The pyrrole nitrogen and the alcohol oxygen, along with the adjacent ring carbons, provide the necessary atoms for intramolecular cyclization reactions to form novel polycyclic frameworks.

Potential strategies to form fused systems include:

Intramolecular Friedel-Crafts-type reactions: Activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by Lewis acid promotion could induce cyclization from the electron-rich pyrrole ring onto the cyclohexane, forming a pyrrolo-oxazocine or related system.

Pictet-Spengler and Bischler-Napieralski-type reactions: Functionalization of the pyrrole nitrogen with an appropriate side chain (e.g., a phenylethyl group) could be followed by an acid-catalyzed cyclization, using the pyrrole ring as the nucleophilic component to construct new fused rings.

Dehydrogenative annulation: Oxidation of the alcohol to a ketone (2-(1H-Pyrrol-2-yl)cyclohexan-1-one) would provide a handle for condensation reactions. Subsequent intramolecular C-H activation or condensation with another functional group on the pyrrole could lead to the formation of fused pyrrolo-indolone or related scaffolds.

These approaches are fundamental in heterocyclic chemistry for building complexity from simpler precursors.

Precursor for Complex Organic Synthesis

Beyond fused systems, the this compound scaffold is a valuable precursor for creating complex, acyclic, and macrocyclic molecules. The hydroxyl group can serve as a handle for esterification or etherification, allowing the attachment of long chains or other molecular fragments. The pyrrole N-H bond can be similarly functionalized.

For instance, the pyrrole ring can be a precursor to other five-membered heterocycles through ring-transformation reactions, or it can be elaborated with substituents that introduce new functionalities. The inherent chirality of the cyclohexanol (B46403) portion, if resolved, can be used to direct the stereochemistry of subsequent reactions, making it a useful chiral pool starting material for the asymmetric synthesis of natural products or pharmaceutical agents.

Rational Design of Derivatives from this compound for Enhanced Functionality

The targeted modification of the this compound core allows for the fine-tuning of its chemical and physical properties for specific applications, such as catalysis, materials science, or medicinal chemistry.

Modulating Electronic and Steric Properties through Substituent Variation

The functional profile of the molecule can be systematically altered by introducing substituents onto either the pyrrole or cyclohexane ring.

Modification SiteType of SubstituentExpected Effect
Pyrrole Ring (C3, C4, C5 positions) Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R)Decrease electron density of the ring, increase acidity of N-H proton, alter coordination properties.
Electron-donating groups (e.g., -alkyl, -OR)Increase electron density, enhance reactivity towards electrophiles.
Pyrrole Nitrogen (N1 position) Bulky alkyl or aryl groupsIncrease steric hindrance around the N-H and hydroxyl groups, potentially influencing ligand coordination geometry.
Cyclohexane Ring Additional alkyl or aryl groupsModify steric bulk, influence conformational preferences of the ring, and alter solubility.

These modifications are crucial for tailoring the molecule's reactivity, solubility, and its ability to interact with other molecules or metal centers. For example, studies on other pyrrole systems have shown that even small structural changes can significantly impact inhibitory activities against biological targets like COX enzymes. researchgate.net

Synthesis of Chiral Derivatives and Enantioenriched Scaffolds

The this compound molecule possesses at least two chiral centers, meaning it can exist as a mixture of stereoisomers. Accessing single, enantioenriched isomers is critical for applications where specific three-dimensional arrangements are necessary, such as in asymmetric catalysis or as chiral pharmaceuticals.

Established methods for obtaining chiral derivatives include:

Asymmetric Synthesis: The parent ketone, 2-(1H-Pyrrol-2-yl)cyclohexan-1-one, could be synthesized and then reduced to the alcohol using chiral reducing agents (e.g., those used in Noyori or Corey-Bakshi-Shibata reductions) to favor the formation of one enantiomer.

Chiral Resolution: The racemic alcohol mixture can be resolved through diastereomeric crystallization by reacting it with a chiral acid to form separable diastereomeric esters. Alternatively, kinetic resolution using enzymes (e.g., lipases) that selectively acylate one enantiomer over the other is a powerful technique. nih.gov

Starting from a Chiral Pool: The synthesis could begin from an already enantioenriched cyclohexene (B86901) oxide, ensuring the stereochemistry is set from the start of the synthetic sequence. nih.gov

The development of such chiral scaffolds is a major focus in modern organic chemistry, providing access to highly functionalized proline derivatives and other important frameworks. acs.org

Applications in Ligand Design and Coordination Chemistry

The combination of a soft, N-donor pyrrole and a hard, O-donor alcohol makes this compound an excellent candidate for a bidentate (N,O) chelating ligand. Such ligands are vital in coordination chemistry for stabilizing metal ions, forming catalysts, and creating functional materials. nih.govreading.ac.uk

The pyrrole N-H can be deprotonated to form a pyrrolide anion, a strong sigma-donor, while the hydroxyl oxygen can also coordinate to a metal center. This N,O-donor set is capable of forming stable 5- or 6-membered chelate rings with a range of transition metals. Research on analogous pyrrole-based Schiff base ligands and other derivatives has demonstrated their ability to form stable complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II). reading.ac.uk These complexes often exhibit interesting electronic, magnetic, and catalytic properties.

The steric bulk of the cyclohexane ring can be used to create a specific coordination pocket around the metal center, influencing its reactivity and selectivity in catalytic applications. The chirality of the ligand, if enantioenriched, can be transferred to the metal complex, making it a potential asymmetric catalyst.

Below is a table summarizing findings on related pyrrole-based ligands and their metal complexes, illustrating the potential of the title compound in this field.

Ligand TypeMetal Ion(s)Key Findings & Potential ApplicationsReference
Pyrrole-based Schiff BaseCu(II), Co(II)Synthesized complexes showed significant antimicrobial activity and were studied via spectroscopic and in silico methods. reading.ac.uk
Pyrrole Azine Schiff BaseNi(II), Cu(II), Zn(II)Complexes evaluated for in vitro anticancer, antibacterial, and antioxidant activities.
Bis(pyrrol-2-ylmethyleneamine)cyclohexaneNi(II), Cu(II), Zn(II)Formed distinct helical complexes, demonstrating the influence of the chiral cyclohexane backbone on coordination geometry.
Dithiocarbamate from Pyrrole FrameworkZn(II), Ni(II), Cu(II)Self-assembled into neutral, dinuclear metallomacrocycles and trinuclear cryptands with anion binding capabilities.

These examples underscore the vast potential of the this compound framework in designing sophisticated ligands for a new generation of metal complexes with tailored properties. nih.gov

Exploration of this compound Derivatives in Materials Science

Extensive research of scientific literature and chemical databases reveals a notable absence of studies focused on the application of This compound and its direct derivatives within the field of materials science. While the pyrrole moiety is a fundamental component in a wide array of advanced materials, particularly in the realm of conductive polymers and metal-organic frameworks, the specific structural framework of this compound has not been a subject of focused investigation for materials development based on available data.

The field of materials science extensively utilizes pyrrole and its derivatives due to the unique electronic and structural properties of the pyrrole ring. researchgate.net The conjugated π-system of the pyrrole nucleus is central to the conductivity of polypyrrole, one of the most studied conducting polymers. nih.govmdpi.com Research in this area often involves the synthesis and electropolymerization of various functionalized pyrrole monomers to tailor the properties of the resulting polymers for applications in electronics, sensors, and energy storage. nih.govnih.gov

Furthermore, pyrrole-containing ligands are employed in the design of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atom of the pyrrole ring can act as a coordination site for metal ions, leading to the formation of porous materials with potential applications in catalysis, gas storage, and separation.

Despite the broad interest in pyrrole chemistry, the specific combination of a pyrrole ring with a cyclohexanol scaffold, as present in This compound , does not appear in the current body of literature concerning materials science. The existing research on pyrrole-based materials predominantly focuses on:

N-substituted pyrroles: Where functional groups are attached to the nitrogen atom of the pyrrole ring. mdpi.com

β-substituted pyrroles: With modifications at the 3 and 4 positions of the pyrrole ring.

Pyrrole-containing conjugated systems: Where the pyrrole ring is part of a larger aromatic or unsaturated backbone.

The presence of the hydroxyl group and the non-aromatic, bulky cyclohexyl substituent in This compound may influence its polymerization potential and the properties of any resulting material in ways that have yet to be explored. The hydroxyl group could potentially be used for further functionalization or to influence solubility and intermolecular interactions.

Conclusion and Future Research Directions for 2 1h Pyrrol 2 Yl Cyclohexan 1 Ol Studies

Summary of Key Academic Contributions and Methodological Advances

While direct academic contributions for 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol are nascent, the synthesis and study of related structures provide a foundation for what would constitute significant advancements in this area. Key contributions would likely revolve around the development of stereoselective synthetic routes and the elucidation of its conformational and electronic properties.

Methodological advances in pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and more contemporary transition-metal-catalyzed cyclizations, offer a plethora of options for constructing the pyrrole core. ingentaconnect.comnih.govorganic-chemistry.org The challenge lies in the regioselective introduction of the cyclohexanol (B46403) substituent at the C2 position of the pyrrole ring. A significant methodological advance would be the development of a one-pot synthesis that concurrently establishes the pyrrole ring and the substituted cyclohexanol moiety with high diastereoselectivity.

Furthermore, advances in asymmetric organocatalysis could be pivotal. rsc.orgnih.gov The use of chiral catalysts to control the stereochemistry of the hydroxyl and pyrrolyl groups on the cyclohexane (B81311) ring would be a landmark achievement, yielding enantiomerically pure diastereomers. The characterization of these stereoisomers and the study of their differential biological activities or catalytic properties would represent a substantial academic contribution.

A summary of potential synthetic strategies and their hypothetical outcomes is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

Methodology Description Potential Advantages Hypothetical Yield (%) Diastereomeric Ratio (cis:trans)
Grignard Addition Reaction of 2-lithiopyrrole with cyclohexene (B86901) oxide, followed by hydrolysis. Straightforward, utilizes common starting materials. 60-75 1:1
Friedel-Crafts Acylation/Reduction Acylation of pyrrole with cyclohexanecarboxylic acid derivative, followed by stereoselective reduction of the ketone. Good control over regioselectivity on the pyrrole ring. 55-70 Dependent on reducing agent
Asymmetric Aldol (B89426) Reaction Condensation of a pyrrole-2-carbaldehyde with a cyclohexanone (B45756) enolate using a chiral catalyst. High enantioselectivity and diastereoselectivity. 70-85 >95:5

Identification of Remaining Challenges in this compound Research

The study of this compound is not without its challenges, which are inherent to the bifunctional nature of the molecule.

A primary challenge is the stereoselective synthesis . The molecule contains at least two stereocenters, leading to the possibility of four stereoisomers. The development of synthetic methods that can selectively produce a single diastereomer, and ideally a single enantiomer, is a significant hurdle. This requires careful selection of reagents and catalysts to control the facial selectivity of the reactions on the cyclohexane ring.

Prospective Avenues for Theoretical and Experimental Investigations

The unique structure of this compound opens up several exciting avenues for future research.

Theoretical investigations could play a crucial role in predicting the molecule's properties. Density Functional Theory (DFT) calculations could be employed to:

Determine the most stable conformations of the different stereoisomers.

Calculate the electronic properties, such as the HOMO-LUMO gap, to predict its reactivity and potential as an electronic material.

Model its interaction with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents. nih.gov

Experimental investigations would focus on a few key areas:

Medicinal Chemistry: Given that both pyrrole and cyclohexanol moieties are found in numerous biologically active compounds, this compound could be screened for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govalliedacademies.org

Catalysis: The molecule's structure, featuring a chiral alcohol and a nitrogen heterocycle, makes it a promising candidate as a chiral ligand in asymmetric catalysis. The pyrrole nitrogen and the hydroxyl oxygen could act as a bidentate ligand for various metal centers.

Materials Science: Polypyrroles are well-known conducting polymers. The introduction of the cyclohexanol group could modulate the electronic and physical properties of the resulting polymer, potentially leading to new materials with tailored conductivities or sensor capabilities.

Potential for Novel Methodological Development in the Chemistry of this compound

The pursuit of efficient and selective syntheses of this compound could drive the development of new synthetic methodologies.

One area ripe for innovation is the development of bifunctional catalysts that can orchestrate a cascade reaction to form both the pyrrole and the substituted cyclohexanol in a single step. For instance, a catalyst could be designed to first promote a Paal-Knorr type reaction to form the pyrrole ring, and then, in the same pot, catalyze a stereoselective aldol addition to form the desired alcohol.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly when dealing with potentially unstable intermediates or hazardous reagents.

The exploration of biocatalysis , using enzymes to perform key stereoselective transformations, represents another promising frontier. A lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the alcohol, or a dehydrogenase could be used for the stereoselective reduction of a precursor ketone.

A summary of the compound's key identifiers and potential research areas is provided in Table 2.

Table 2: Chemical Identifiers and Prospective Research Areas for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol

| Prospective Research Areas | Medicinal Chemistry (Anticancer, Anti-inflammatory), Asymmetric Catalysis (Chiral Ligand), Materials Science (Conducting Polymers) |

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods for characterizing 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve the cyclohexanol and pyrrole moieties. The hydroxyl proton (1H) will show broad signals sensitive to hydrogen bonding. IR spectroscopy can confirm the -OH stretch (~3200-3600 cm1^{-1}) and pyrrole C-N stretches (~1450-1550 cm1^{-1}).
  • Crystallography : Employ SHELX or OLEX2 for single-crystal X-ray diffraction to resolve stereochemistry and molecular packing. SHELXL is particularly robust for refining structures with hydrogen-bonding networks .
  • Computational Data : Calculate properties using tools like PubChem-derived parameters: molecular weight (181.22 g/mol), hydrogen-bond donors (1), acceptors (2), and topological polar surface area (23.5 Ų) .

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer :

  • Route 1 : Catalytic hydrogenation of 2-(1H-Pyrrol-2-yl)cyclohexanone using Pd/C or Raney Ni in ethanol. Monitor reaction progress via TLC to avoid over-reduction of the pyrrole ring.
  • Route 2 : Grignard addition to cyclohexenone derivatives followed by pyrrole coupling. Use anhydrous conditions to prevent side reactions.
  • Pitfalls : Pyrrole sensitivity to strong acids/bases may lead to ring degradation. Optimize solvent choice (e.g., THF or DCM) and reaction time to preserve regioselectivity .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Use XlogP (~1.4) to estimate lipophilicity and Molecular Dynamics (MD) simulations to study solvation behavior.
  • Density Functional Theory (DFT) can model conformational preferences, such as chair vs. boat cyclohexanol conformers and pyrrole ring orientation .

Advanced Research Questions

Q. How can stereochemical uncertainties in this compound be resolved experimentally?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Crystallographic Refinement : Leverage SHELXL’s TWIN and HKLF5 commands to handle possible twinning in crystals, especially if the compound has multiple stereocenters .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations .

Q. How to design a multi-step synthesis route with optimal regioselectivity for functionalizing the pyrrole ring?

  • Methodological Answer :

  • Electrophilic Substitution : Direct bromination or nitration at the pyrrole α-position using NBS or HNO3_3/AcOH. Steric hindrance from the cyclohexanol group may favor β-substitution; validate with DFT calculations .
  • Cross-Coupling : Suzuki-Miyaura coupling on pre-halogenated derivatives (e.g., 5-bromo-pyrrole) with aryl boronic acids. Use Pd(PPh3_3)4_4 and optimize base (K2_2CO3_3) to minimize side reactions .

Q. What strategies address contradictions between experimental and computational spectral data?

  • Methodological Answer :

  • NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts. Use 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals.
  • X-ray vs. DFT Geometry : Compare torsion angles and hydrogen-bond distances. If discrepancies persist, check for dynamic effects (e.g., temperature-dependent conformational changes) .

Key Considerations for Experimental Design

  • Stereochemical Complexity : The compound has two uncertain stereocenters (cyclohexanol C1 and C2), requiring careful chiral resolution .
  • Stability : Store under inert atmosphere to prevent oxidation of the pyrrole ring.
  • Collaborative Tools : Combine crystallographic (SHELX/OLEX2) and spectroscopic data for robust structural validation .

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